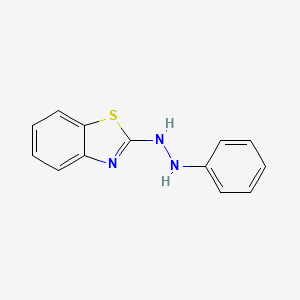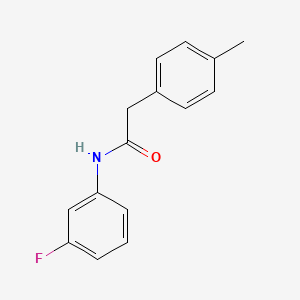![molecular formula C14H14FN3O3S B5866513 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide acts as a sphingosine-1-phosphate receptor modulator, which regulates lymphocyte trafficking and immune cell activation. It binds to the sphingosine-1-phosphate receptor on lymphocytes and induces internalization of the receptor, leading to decreased lymphocyte trafficking and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, decrease pro-inflammatory cytokine production, and increase anti-inflammatory cytokine production. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide has several advantages for lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and extensive preclinical and clinical data. However, this compound also has some limitations, including its potential toxicity at high doses and its limited efficacy in some disease models.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide. One potential direction is the development of this compound analogs with improved efficacy and safety profiles. Another direction is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in cancer treatment and as a neuroprotective agent in traumatic brain injury is an area of active research.
Synthesemethoden
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide is synthesized from a starting material, 2-amino-2-methyl-1-propanol, through a multistep process that involves several chemical reactions. The synthesis method involves the use of various reagents and solvents, including sulfuric acid, acetic anhydride, and 4-fluorobenzene sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have immunomodulatory effects by inhibiting lymphocyte trafficking, which has led to its use in the treatment of multiple sclerosis and other autoimmune diseases. This compound has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)sulfonylamino]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-10-3-2-4-12(9-10)16-14(19)17-18-22(20,21)13-7-5-11(15)6-8-13/h2-9,18H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFLAHAGWSVACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)

![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)

![3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5866464.png)
![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)


![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)
